Product packaging for Flotufolastat F-18(Cat. No.:CAS No. 2639294-14-5)

Flotufolastat F-18

Cat. No.: B10860806
CAS No.: 2639294-14-5
M. Wt: 1470.6 g/mol
InChI Key: QMGJNAVROCDAIW-MQNQVPOESA-N
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Description

Flotufolastat F-18 (also known as 18 F-rhPSMA-7.3), supplied under the brand name Posluma, is a radiohybrid (rh) prostate-specific membrane antigen (PSMA)-targeting ligand labeled with the fluorine-18 radionuclide. It is a high-affinity, small molecule diagnostic radiopharmaceutical agent designed for use in positron emission tomography (PET) imaging research. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans. Primary Research Applications: this compound is utilized in preclinical and clinical research for the detection and localization of PSMA-positive lesions. Its main applications include investigating prostate cancer with suspected metastasis in candidates for initial definitive therapy, and studying cases of suspected cancer recurrence based on elevated serum prostate-specific antigen (PSA) levels. Research indicates that 18 F-flotufolastat PET/CT frequently identifies true-positive prostate cancer lesions even in patients with negative conventional imaging, which can help better define sites of disease recurrence and inform therapy decisions. Mechanism of Action: The compound binds with high affinity (IC50 = 4.4 nM) to the prostate-specific membrane antigen (PSMA), a type II transmembrane glycoprotein that is overexpressed on the surface of prostate cancer cells. Upon binding to PSMA, the agent-receptor complex is internalized by the cell. The fluorine-18 isotope, a ß+-emitting radionuclide with a 109.8-minute physical half-life, allows for detection via PET scanning. The annihilation of emitted positrons produces coincident pairs of 511 keV gamma photons, enabling highly sensitive and specific imaging of PSMA-expressing tissues. Key Research Advantages: As a single diastereoisomer, this compound was selected for its favorable preclinical biodistribution profile, which includes faster clearance from the blood pool, liver, and kidney, coupled with high accumulation in target tumors. Compared to other PSMA-targeting ligands, its radiohybrid technology and 18 F-labeling offer a longer half-life and the potential for larger batch production. Clinical studies have reported that its low average urinary excretion does not impact image assessment for most research subjects, providing a good distinction between tumor activity and bladder background activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H99FN12O25Si B10860806 Flotufolastat F-18 CAS No. 2639294-14-5

Properties

Key on ui mechanism of action

Flotufolastat F-18 binds to the prostate-specific membrane antigen (PSMA) (IC50 = 4.4 nM) expressed on cells, including prostate cancer cells. The fluorine-18 group in flotufolastat F-18 is a ß+ emitting radionuclide that can be detected using positron emission tomography (PET). Since prostate cancer cells overexpress PSMA and flotufolastat F-18 is internalized by cells, this radioactive agent can be used for the diagnostic imaging of prostate cancer patients. Compared to morphologic imaging, such as computerized tomography (CT) scans and magnetic resonance imaging (MRI), the use of PET targeting PSMA is a superior technique for the localization of recurrent disease or primary node (N) staging.

CAS No.

2639294-14-5

Molecular Formula

C63H99FN12O25Si

Molecular Weight

1470.6 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-4-[[(1R)-1-carboxy-4-[[4-[[(5R)-5-carboxy-5-[[(2R)-2-[[(4S)-4-carboxy-4-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]butanoyl]amino]-3-[[4-[ditert-butyl(fluoranyl)silyl]benzoyl]amino]propanoyl]amino]pentyl]amino]-4-oxobutanoyl]amino]butyl]amino]-4-oxobutyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C63H99FN12O25Si/c1-62(2,3)102(64,63(4,5)6)39-14-12-38(13-15-39)54(89)67-34-44(69-49(80)20-18-45(60(99)100)76-32-30-74(36-52(85)86)28-26-73(35-51(83)84)27-29-75(31-33-76)37-53(87)88)55(90)70-41(57(93)94)10-7-8-24-65-46(77)21-22-47(78)66-25-9-11-40(56(91)92)68-48(79)19-16-42(58(95)96)71-61(101)72-43(59(97)98)17-23-50(81)82/h12-15,40-45H,7-11,16-37H2,1-6H3,(H,65,77)(H,66,78)(H,67,89)(H,68,79)(H,69,80)(H,70,90)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H2,71,72,101)/t40-,41-,42+,43+,44-,45+/m1/s1/i64-1

InChI Key

QMGJNAVROCDAIW-MQNQVPOESA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NC[C@H](C(=O)N[C@H](CCCCNC(=O)CCC(=O)NCCC[C@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)(C(C)(C)C)[18F]

Canonical SMILES

CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NCC(C(=O)NC(CCCCNC(=O)CCC(=O)NCCCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CCC(C(=O)O)N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)(C(C)(C)C)F

Origin of Product

United States

Molecular Architecture and Radiochemistry of Flotufolastat F 18

Design Principles of Radiohybrid Ligands for PSMA Targeting

The development of PSMA-targeting agents has evolved significantly, with a focus on creating molecules that exhibit high affinity and specificity for PSMA, coupled with favorable pharmacokinetic profiles. Flotufolastat F-18 is an example of a "radiohybrid" (rh) ligand, a concept that integrates a targeting moiety with a radiolabeling component, allowing for versatility in diagnostic and therapeutic applications drugbank.comtargetedonc.comnih.goviba-radiopharmasolutions.comrsna.org.

The design principles for such ligands prioritize:

High PSMA Affinity and Specificity: The targeting moiety is engineered to bind with high affinity to PSMA, ensuring selective accumulation in PSMA-expressing tissues, primarily prostate cancer cells patsnap.commdpi.comsnmjournals.orgresearchgate.net.

Favorable Pharmacokinetics: Ligands are designed to achieve rapid clearance from non-target tissues and blood, minimizing background noise and maximizing the tumor-to-background ratio for clear imaging researchgate.netnih.gov. This often involves optimizing lipophilicity and managing excretion pathways researchgate.netnih.gov.

Efficient Internalization: Upon binding to the PSMA on the cell surface, the radiolabeled ligand is often designed to be internalized into the cancer cell, enhancing signal retention and diagnostic accuracy patsnap.commdpi.com.

Radiohybrid Approach: This design strategy allows for labeling with either diagnostic radioisotopes (like F-18 or Gallium-68) or therapeutic radionuclides (like Lutetium-177 or Actinium-225), paving the way for theranostic applications nih.goviba-radiopharmasolutions.comrsna.org. For this compound, the F-18 label is crucial for its PET imaging capabilities patsnap.comascopost.com.

Isotopic Considerations for Fluorine-18 (B77423) Radiochemistry

Fluorine-18 is the radionuclide of choice for this compound due to its advantageous physical and chemical properties for PET imaging.

Production Pathways for Fluorine-18

Fluorine-18 (F-18) is an artificially produced radioisotope, predominantly generated using a cyclotron nih.govopenmedscience.comwikipedia.orgrjwave.orgradiacode.comradiacode.comiaea.orgworld-nuclear.org. The primary method involves bombarding an enriched Oxygen-18 (18O) target with high-energy protons nih.govopenmedscience.comwikipedia.orgrjwave.orgradiacode.comradiacode.comiaea.orgworld-nuclear.orgwikipedia.org.

The most common nuclear reaction employed is: 18O(p,n)18F nih.govopenmedscience.comiaea.org

This reaction yields an aqueous solution of [18F]fluoride ion ([18F]F−), which is the preferred form for nucleophilic radiolabeling due to its high specific activity nih.govwikipedia.orgresearchgate.net. An alternative, though less common for nucleophilic labeling, involves deuteron (B1233211) bombardment of Neon-20 (20Ne(d,4He)18F) to produce [18F]fluorine gas ([18F]F2), which is used for electrophilic substitution nih.govscielo.org.mx.

Table 1: Key Properties of Fluorine-18

PropertyValueReference
Atomic Number (Z) 9 wikipedia.org
Atomic Mass 18.0009380(6) u wikipedia.org
Half-life (t1/2) 109.771(20) minutes (approx. 109.8 min) iba-radiopharmasolutions.comwikipedia.orgradiacode.comopenmedscience.comnih.govfrontiersin.orgnih.govnih.govresearchgate.net
Primary Decay Mode Positron Emission (β+) (97%) wikipedia.orgradiacode.comfrontiersin.orgnih.gov
Secondary Decay Mode Electron Capture (3%) wikipedia.orgfrontiersin.org
Positron Energy (max) 0.6335 MeV wikipedia.org
Annihilation Photons 511 keV gamma rays nih.gov
Natural Occurrence Trace amounts from cosmic ray spallation wikipedia.org

Synthetic Methodologies for this compound

The synthesis of this compound involves precise precursor preparation and efficient radiolabeling strategies to achieve high radiochemical yield and purity.

Precursor Synthesis and Radiolabeling Strategies

The synthesis of this compound typically begins with the preparation of a suitable precursor molecule that contains a reactive site amenable to radiolabeling with F-18. The F-18 isotope is introduced using either nucleophilic or electrophilic fluorination methods nih.govresearchgate.net. For PSMA-targeting ligands, nucleophilic substitution using [18F]fluoride ion is a common and efficient strategy nih.govwikipedia.orgresearchgate.net.

Specific strategies employed for F-18 labeling of PSMA ligands, which would be applicable to this compound, include:

Nucleophilic Substitution: This often involves a precursor with a leaving group (e.g., tosylate, mesylate, triflate) that is displaced by the [18F]fluoride ion nih.govresearchgate.net.

Prosthetic Groups: The use of prosthetic groups, such as those based on triazoles (e.g., via click chemistry) or sulfonyl fluorides ([18F]SO3F), allows for the introduction of F-18 onto a pre-functionalized molecule nih.govresearchgate.netrsc.orgresearchgate.net.

Automated Synthesis: Due to the short half-life of F-18, automated synthesis platforms (e.g., GE FASTLab™) are frequently used to ensure rapid and reproducible radiolabeling, minimizing manual intervention and maximizing yield nih.govrsc.orgresearchgate.net.

The precursor synthesis for this compound, like other radiohybrid PSMA inhibitors, involves constructing a molecule that combines the PSMA-binding motif (e.g., urea-based structure) with a moiety suitable for F-18 incorporation, often via a linker nih.govresearchgate.net.

Radiochemical Yield and Purity Optimization

Optimizing radiochemical yield (RCY) and purity is paramount for the successful clinical application of this compound. High RCY ensures efficient use of the expensive F-18 isotope, while high radiochemical purity guarantees that the administered radioactivity is primarily in the form of the desired intact radiotracer, minimizing potential off-target effects from radiolabeled impurities nih.govopenmedscience.com.

Reported radiochemical yields for F-18 labeling of PSMA tracers vary depending on the specific precursor and method, but generally aim for high efficiency within the short synthesis time:

Yields of 20% have been reported for [18F]PSMA-1007 snmjournals.org.

A yield of 25.0 ± 2.6% (decay-corrected) was achieved for a PSMA-targeted ligand using automated sulfur-[18F]fluoride exchange rsc.org.

Yields of 27-45% (decay uncorrected) were achieved for oxime derivatives of [18F]DCFPyL within 50-60 minutes nih.gov.

Yields of 49 ± 1.2% (decay-corrected) were reported for [Al18F]PSMA-HBED researchgate.net.

High batch activity runs for this compound have shown repeatable outcomes with 62.4±1.4% non-decay corrected yield, with the process taking only 20 minutes from receiving radioactivity to a ready product iba-radiopharmasolutions.com.

Radiochemical purity is typically assessed using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), with standards often requiring ≥98% purity researchgate.netresearchgate.net. The specific activity (SA), which relates radioactivity to chemical mass, is also crucial, with high SA being essential for sensitive PET imaging of low-density targets nih.gov.

Compound List:

this compound

[18F]F-DCFPyL

[68Ga]Ga-PSMA-11

[177Lu]Lu-PSMA-617

[18F]PSMA-1007

[18F]PSMA-617

[18F]DCFBC

[18F]JK-PSMA-7

[18F]PSMA-1007

[18F]F-Florastamin

[18F]AlF-NOTA-octreotide

[11C]CHDI-180R

[18F]CHDI-650

[18F]FDG (2-deoxy-2-[18F]fluoro-D-glucose)

[18F]PSMA-HBED

[Al18F]NOTA-DUPA-Pep

[68Ga]Ga-PSMA-D5

Analytical Characterization and Stability Assessment of the Radiocompound

The rigorous analytical characterization and stability assessment of this compound are critical to ensure its quality, safety, and efficacy as a diagnostic radiopharmaceutical. These processes guarantee that the administered product meets predefined specifications for clinical use, ensuring reliable imaging results and patient safety.

Analytical Characterization

The identity, purity, and activity of this compound are confirmed through a suite of analytical techniques. Key parameters include radiochemical purity (RCP), chemical purity, and molar activity, which are essential for quality control.

Radiochemical Purity (RCP): This is a paramount quality control parameter, ensuring that the radioactive isotope (Fluorine-18) is correctly attached to the targeting molecule. High radiochemical purity is essential to minimize the presence of free radionuclide or radiolabeled impurities, which could lead to misinterpretation of imaging results or altered biodistribution lablogic.com. Studies have consistently reported high RCP for this compound, with values often exceeding 95% researchgate.netiba-radiopharmasolutions.com or 97% snmjournals.org. One specific synthesis reported an RCP of 98.6 ± 0.6% researchgate.net. The primary methods employed for determining RCP are radio-high-performance liquid chromatography (radio-HPLC) and radio-thin-layer chromatography (radio-TLC), often utilizing instant TLC (iTLC) lablogic.commdpi.com. Radio-HPLC is also utilized to confirm the identity of the radiocompound mdpi.com.

Chemical Purity: Beyond radiochemical purity, the chemical purity of this compound is also assessed, with acceptance criteria typically defined in relevant monographs and scientific literature mdpi.com. HPLC is employed to determine chemical purity, with values reported as greater than 97% snmjournals.org.

Molar Activity: Molar activity, which quantifies the radioactivity per mole of the compound, is another important characteristic. Reported values for this compound include 109 ± 14 GBq/µmol researchgate.net and a range of 12–60 GBq/µmol snmjournals.org.

Stability Assessment

Ensuring the stability of this compound from the time of synthesis through its use in clinical imaging is crucial. Stability studies evaluate how the compound's integrity is maintained under specific storage conditions over time.

In Vitro Stability: Stability tests have been conducted at various time points post-synthesis, typically including 2, 3, and 6 hours, using both HPLC and TLC methods iba-radiopharmasolutions.com. These studies have confirmed that this compound remains stable in its final formulation throughout these tested periods, supporting its viability for clinical application iba-radiopharmasolutions.com. Further assessments have evaluated the stability of the radiopharmaceutical over a 10-hour timeframe at controlled room temperature (CRT). The quality of the product at the end of synthesis (EOS) was found to be equivalent to its quality at the 10-hour expiry, indicating good short-term stability and supporting its potential for distribution over significant distances snmjournals.org.

Data Table: Key Analytical Parameters of this compound

ParameterReported Value(s)Method(s) Used
Radiochemical Purity≥ 95% researchgate.netiba-radiopharmasolutions.comRadio-HPLC, Radio-TLC/iTLC
> 97% snmjournals.orgRadio-HPLC, Radio-TLC/iTLC
98.6 ± 0.6% researchgate.netRadio-HPLC
Chemical Purity> 97% snmjournals.orgHPLC
Molar Activity109 ± 14 GBq/µmol researchgate.netNot specified
12–60 GBq/µmol snmjournals.orgNot specified

Compound List:

this compound

18F-DCFPyL

[¹⁸F]AlF-P16-093

[⁶⁸Ga]Ga-P16-093

Pylarify

Posluma

²²Na

¹⁸F

[⁶⁸Ga]Ga-PSMA-11

[¹⁸F]PSMA-1007

[¹⁸F]DCFPyL

[¹⁸F]rhPSMA-7.3

[¹⁸F]rhPSMA-7

[¹⁷⁷Lu]Lu-PSMA-R2

AAA602

[¹⁸F]AlF-PSMA-137

[¹⁸F]PSMA-11

[¹⁸F]rhPSMA-5

[¹⁸F]rhPSMA-6

[¹⁸F]rhPSMA-8

[¹⁸F]rhPSMA-9

[¹⁸F]rhPSMA-10

[¹⁸F]rhPSMA-7/7.3

[¹⁸F]PSMA-BCH

[¹⁸F]AlF-PSMA-BCH

[¹⁸F]rhPSMA-5 to -10

[¹⁸F]Fluoroedaravone

[¹⁷⁷Lu]Lu-AMTG

[¹⁸F]rhPSMA-7.3

[¹⁸F]rhPSMA-7

[¹⁷⁷Lu]Lu-rhPSMA-10.1

68Ga

177Lu

225Ac

99Mo

FDG (F-18)

SiFA

Mechanistic Investigations at the Molecular and Cellular Level

Elucidation of PSMA Binding Kinetics and Affinity

Flotufolastat F-18 is designed to target the Prostate-Specific Membrane Antigen (PSMA), a protein that serves as a key biomarker in prostate cancer nih.govfda.govdrugbank.comnih.govmdpi.comurotoday.comauajournals.orgresearchgate.net. PSMA is a type II transmembrane glycoprotein (B1211001) that is highly expressed on the cell surface of prostate cancer cells, as well as on the neovasculature of other solid tumors, but with minimal expression in most normal tissues patsnap.composluma.com. This differential expression makes PSMA an excellent target for diagnostic imaging posluma.com.

This compound exhibits high affinity for PSMA nih.govurotoday.comauajournals.org. Studies have quantified this binding affinity, reporting an inhibitory concentration (IC50) value of approximately 4.4 nM nih.govdrugbank.commedscape.com, with one study specifying it as 4.37 ± 1.14 nM fda.gov. As a single diastereoisomer of 18F-rhPSMA-7, this compound is characterized as a high-affinity PSMA-targeting PET radiopharmaceutical nih.govauajournals.org. Similar to other PSMA-PET agents, it demonstrates irreversible binding kinetics to tumor lesions mdpi.com.

Table 1: PSMA Binding Affinity of this compound

ParameterValueReference
TargetPSMA nih.govfda.govdrugbank.comnih.govmdpi.comurotoday.comauajournals.orgresearchgate.net
AffinityHigh nih.govurotoday.comauajournals.org
IC504.4 nM nih.govdrugbank.commedscape.com
IC504.37 ± 1.14 nM fda.gov

Exploration of Cellular Internalization Pathways and Dynamics

Following its binding to PSMA on the cell surface, this compound undergoes internalization into PSMA-expressing cells, including prostate cancer cells nih.govfda.govdrugbank.comnih.govauajournals.orgposluma.com. This process is crucial for the accumulation of the radiotracer within the target cells, thereby enabling the generation of a detectable PET signal. Prostate cancer cells are known to overexpress PSMA, which facilitates this rapid internalization mdpi.comurotoday.comauajournals.orgposluma.com. The biochemical interaction begins at the molecular level where the targeting moiety of this compound binds to the extracellular domain of PSMA. Once bound, the complex is internalized into the cancer cell patsnap.com. This high internalization rate by PSMA-expressing cells is a key characteristic that contributes to its diagnostic utility nih.govurotoday.comauajournals.org.

Intracellular Retention Mechanisms and Subcellular Localization

Information regarding the specific intracellular retention mechanisms and subcellular localization of this compound is limited in the provided literature. However, it is noted that the compound does not undergo metabolism for up to 50 minutes post-injection medscape.com. This metabolic stability can contribute to its retention within the body and tumor sites for imaging purposes.

Compound List:

this compound

Prostate-Specific Membrane Antigen (PSMA)

18F-rhPSMA-7.3 (also known as this compound)

18F-rhPSMA-7

18F-DCFPyL (also known as Piflufolastat F 18)

68Ga-PSMA-11

18F-PSMA-1007

Lutetium-177 (177Lu)

Actinium-225 (225Ac)

Preclinical Studies and Biological Evaluation

In Vitro Assays for Receptor Interaction and Cellular Accumulation

In vitro studies are fundamental in determining the basic interaction of a radiopharmaceutical with its target at a cellular level. For Flotufolastat F-18, these assays confirmed its high and specific binding to PSMA.

Competitive binding assays are performed to determine the affinity of a ligand for its receptor. In the case of this compound, these studies have demonstrated a high binding affinity for PSMA. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined to be 4.4 nM. drugbank.commedscape.comfda.gov This low nanomolar IC50 value signifies a strong interaction between this compound and the PSMA receptor. drugbank.commedscape.comfda.gov This high affinity is a key characteristic that enables the tracer to effectively target and visualize PSMA-expressing prostate cancer cells. patsnap.com

IC50 of this compound for PSMA

CompoundIC50 (nM)
This compound4.4

Upon binding to PSMA on the cell surface, this compound is internalized by the cancer cells. fda.govpatsnap.composluma.com This process of internalization is crucial for the accumulation and retention of the radiotracer within the tumor, leading to a strong and persistent signal for PET imaging. Preclinical assessments have shown that this compound demonstrates a high level of accumulation in tumors. drugbank.com While specific time-course data on cellular uptake and efflux from preclinical studies are not extensively detailed in the provided search results, the favorable diagnostic performance observed in later studies suggests an optimal balance between uptake and clearance for effective imaging. nih.gov

In Vivo Biodistribution and Pharmacokinetics in Preclinical Models

In vivo studies in preclinical models are essential to understand how a tracer behaves within a living organism, including its distribution to various organs and its clearance from the body.

Preclinical and clinical data have elucidated the biodistribution of this compound. After intravenous administration, the tracer distributes to various organs. Notably, there is physiological uptake in the liver, heart blood pool, and kidneys. drugbank.commedscape.comfda.govposluma.com The distribution to these organs as a percentage of administered activity has been quantified. drugbank.commedscape.comfda.govposluma.com this compound is cleared from the blood, which is a desirable characteristic for a PET imaging agent as it reduces background signal and improves the tumor-to-background ratio. drugbank.composluma.com The highest standardized uptake value (SUV) metrics are typically seen in the kidneys, which is characteristic of PSMA radiopharmaceuticals. e-century.us

Biodistribution of this compound in Humans (% Administered Activity)

Organ% Administered Activity
Liver15.8%
Heart Blood Pool7.4%
Kidneys3.2%

The primary route of elimination for this compound is through urinary excretion. drugbank.comfda.govposluma.com Approximately 7% of the administered activity is excreted in the urine within the first 2 hours post-injection, increasing to about 15% by 4.5 hours. drugbank.comfda.govposluma.com The characteristics of its urinary excretion have been a point of interest. Preclinical and clinical studies have indicated that this compound demonstrates low urinary bladder activity. targetedonc.comitnonline.comnih.gov This is a significant advantage as high urinary activity can obscure the detection of cancerous lesions in the prostate and surrounding regions, such as the pelvic lymph nodes. nih.govurologytimes.com The lower urinary activity of this compound can lead to enhanced image evaluation in the prostate and areas near the ureters. targetedonc.comnih.gov

Comparative Preclinical Assessment of this compound with Other PSMA Ligands

Comparisons with other PSMA-targeting radiotracers are vital to understand the relative advantages and disadvantages of a new agent. This compound has been compared to other widely used PSMA ligands.

This compound, being an ¹⁸F-labeled compound, offers advantages over ⁶⁸Ga-labeled ligands, such as a longer half-life, which allows for more flexible production and distribution. drugbank.com In comparison to other diastereoisomers of ¹⁸F-rhPSMA-7, this compound (which is ¹⁸F-rhPSMA-7.3) was selected for clinical development due to its faster clearance from the blood pool, liver, and kidney, alongside high tumor accumulation. drugbank.comnih.gov

Studies have retrospectively compared the urinary activity of this compound with other renally cleared PSMA-PET radiopharmaceuticals, suggesting that this compound has lower average urinary excretion. nih.gov One comparative study highlighted that the median SUVmax in the bladder was significantly lower for this compound (3.3) compared to ⁶⁸Ga-PSMA-11 (7.4). urologytimes.com This resulted in a significantly higher tumor-to-bladder ratio for this compound. urologytimes.com Additionally, ureter retention of the tracer was observed in 21% of scans with ⁶⁸Ga-PSMA-11, whereas it was not present in any of the this compound scans in that cohort. urologytimes.com

Comparison of Bladder Activity (Median SUVmax)

PSMA LigandMedian SUVmax in Bladder
This compound3.3
⁶⁸Ga-PSMA-117.4

A preclinical comparative study between [¹⁸F]AlF-PSMA-11 and [¹⁸F]PSMA-1007 in mice with varying PSMA-expressing tumors showed that while absolute tumor uptake was higher with [¹⁸F]PSMA-1007, the tumor-to-organ ratios did not significantly differ in high PSMA expressing tumors and were higher for [¹⁸F]AlF-PSMA-11 in low PSMA expressing tumors. researchgate.net This was attributed to higher uptake of [¹⁸F]PSMA-1007 in healthy organs. researchgate.net While this study did not directly include this compound, it provides context for the comparative performance of different ¹⁸F-labeled PSMA tracers.

Investigation of Tumor-to-Background Ratios in Preclinical Imaging

The preclinical evaluation of this compound (also known as 18F-rhPSMA-7.3) placed significant emphasis on its ability to clearly delineate tumors from surrounding healthy tissue, a characteristic quantified by the tumor-to-background ratio. High ratios are indicative of a superior imaging agent, as they reflect high uptake and retention in the tumor alongside rapid clearance from non-target tissues.

Detailed preclinical investigations were conducted using LNCaP tumor-bearing CB-17 SCID mice to assess the pharmacokinetic profile of this compound relative to its other stereoisomers. nih.govnih.gov These studies were pivotal in selecting this compound for further clinical development. The research demonstrated that this compound exhibited a superior biodistribution profile characterized by high accumulation in tumor tissues and comparatively low uptake in key background organs such as the liver and kidneys, as well as rapid clearance from the blood pool. nih.govnih.gov

The selection of this compound was the result of a comparative analysis of four stereoisomers of [18F, natGa]rhPSMA-7. nih.gov While all isomers showed typical biodistribution for PSMA inhibitors, intraindividual comparison studies in the LNCaP mouse model revealed the superior characteristics of the ".3" isomer. nih.gov For instance, the isomer [18F, natGa]rhPSMA-7.2 showed approximately twofold lower tumor uptake compared to the other isomers, making it less suitable. nih.gov In contrast, this compound ([18F, natGa]rhPSMA-7.3) consistently demonstrated the most favorable combination of high tumor uptake and low background signal, which is essential for high-contrast imaging. nih.govnih.gov

The findings from these preclinical imaging studies underscored the promising potential of this compound as a diagnostic agent for prostate cancer, driven by its ability to generate high tumor-to-background ratios.

Table 1: Comparative Preclinical Biodistribution Profile of rhPSMA-7 Stereoisomers in LNCaP Xenograft Model

This table summarizes the relative uptake characteristics that led to the selection of this compound.

CompoundTumor UptakeBlood Pool SignalLiver UptakeKidney UptakeOverall Assessment for Imaging
This compound ([18F, natGa]rhPSMA-7.3) High Low Low High Selected as lead candidate due to optimal tumor-to-background profile nih.govnih.gov
[18F, natGa]rhPSMA-7.1Moderate-HighHighModerateModerate-HighLess favorable due to higher blood pool signal nih.gov
[18F, natGa]rhPSMA-7.2Low (Approx. 2x lower than others)LowLowLowUnsuitable due to low tumor accumulation nih.gov
[18F, natGa]rhPSMA-7.4HighLowLowHighFavorable, but rhPSMA-7.3 was ultimately preferred nih.gov

High kidney uptake is a characteristic feature of many PSMA-targeted radiopharmaceuticals.

Research into Theranostic Applications of Radiohybrid Psma Ligands

Fundamental Concepts of PSMA-Targeted Theranostics

PSMA-targeted theranostics operates on the "see what you treat and treat what you see" principle. nih.govnih.gov This approach utilizes a targeting molecule, in this case, a ligand that specifically binds to PSMA, which is then labeled with either a diagnostic or a therapeutic radionuclide. mdpi.com For diagnosis, a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga) is attached to the PSMA ligand. mdpi.com When administered to a patient, the radiolabeled ligand accumulates at the sites of PSMA-expressing prostate cancer cells, allowing for their visualization through Positron Emission Tomography (PET) scans. youtube.com This provides precise information on the location and extent of the disease. nih.gov

For therapy, the same PSMA-targeting ligand is coupled with a therapeutic radionuclide that emits cytotoxic radiation, such as a beta-emitter like Lutetium-177 (¹⁷⁷Lu) or an alpha-emitter like Actinium-225 (²²⁵Ac). mdpi.com This therapeutic agent, upon administration, also homes in on the PSMA-expressing cancer cells and delivers a localized dose of radiation, thereby destroying the tumor cells while minimizing damage to surrounding healthy tissues. ascopubs.orgradiologyinfo.org The clinical rationale for PSMA-targeted theranostics is particularly strong for patients with metastatic castration-resistant prostate cancer (mCRPC) who have exhausted other treatment options. nih.gov The ability to first visualize the target with a diagnostic scan ensures that only patients with sufficient PSMA expression, who are most likely to respond, receive the targeted radiotherapy. mdpi.com

Strategies for Radiolabeling with Therapeutic Radionuclides (e.g., Alpha- and Beta-Emitters)

The choice of radionuclide is critical in designing effective PSMA-targeted radioligand therapy. The two main types of therapeutic radionuclides used are beta-emitters and alpha-emitters, each with distinct physical properties. nih.gov

Beta-emitters , such as Lutetium-177 (¹⁷⁷Lu), are characterized by a longer tissue penetration range (up to a few millimeters). cancernetwork.com This "crossfire" effect allows them to kill not only the cancer cells they are directly bound to but also nearby tumor cells that may not express PSMA, making them suitable for treating larger tumors. medi-ops.com

Alpha-emitters , such as Actinium-225 (²²⁵Ac), have a much shorter tissue range (a few cell diameters) but deliver significantly higher energy, resulting in more potent and localized cell killing. frontiersin.orgescholarship.org This high linear energy transfer (LET) makes them particularly effective for treating micrometastases. escholarship.orgnih.gov The destructive power of alpha particles is such that fewer than five particles are needed to kill a cancer cell. oranomed.com

Radionuclide TypeExampleParticle RangeEnergy TransferTherapeutic Application
Beta-EmitterLutetium-177 (¹⁷⁷Lu)Longer (millimeters)LowerLarger tumors and metastases
Alpha-EmitterActinium-225 (²²⁵Ac)Shorter (micrometers)HigherMicrometastases

Preclinical Assessment of Targeted Radiotherapy Potential

Before a new PSMA-targeted radiopharmaceutical can be used in humans, it must undergo rigorous preclinical evaluation to assess its therapeutic potential and safety. mdpi.com This assessment involves both in vitro and in vivo studies.

In vitro studies are conducted using prostate cancer cell lines that express PSMA, such as LNCaP cells. mdpi.comnih.gov These studies help to determine the binding affinity and specificity of the radiolabeled ligand to PSMA-expressing cells. acs.org Internalization assays are also performed to measure the extent to which the radiopharmaceutical is taken up by the cancer cells after binding to the surface receptor. nih.gov Furthermore, in vitro experiments can provide initial insights into the cytotoxic effects of the radiopharmaceutical on cancer cells. snmjournals.org

In vivo studies are typically performed in animal models, most commonly mice bearing human prostate cancer xenografts that express PSMA. snmjournals.org These studies are crucial for evaluating the biodistribution and pharmacokinetics of the radiopharmaceutical, which describes how the compound is absorbed, distributed, metabolized, and excreted in the body. mdpi.com Imaging studies, such as SPECT or PET, are used to visualize the accumulation of the radiopharmaceutical in the tumor and other organs over time. nih.gov Therapeutic efficacy is assessed by treating tumor-bearing mice with the radiopharmaceutical and monitoring tumor growth and survival rates compared to control groups. mdpi.comnih.gov For example, a preclinical study comparing ¹⁷⁷Lu-PSMA-NARI-56 to ¹⁷⁷Lu-PSMA-617 in LNCaP tumor-bearing mice showed superior tumor inhibition (98% vs. 58%) and a higher survival rate (90% vs. 30%) for ¹⁷⁷Lu-PSMA-NARI-56. mdpi.comnih.gov

Preclinical Assessment MethodPurposeExample Finding
In vitro cell binding assaysDetermine binding affinity and specificityHigh affinity of a novel ligand to PSMA-positive cells
In vivo biodistribution studiesEvaluate uptake in tumor vs. healthy organsIncreased tumor-to-kidney uptake ratio
In vivo therapy studiesAssess anti-tumor efficacySignificant tumor growth inhibition and increased survival

Design Considerations for Future Theranostic Analogs Based on Flotufolastat F-18 Scaffold

The this compound scaffold, a urea-based PSMA inhibitor, provides a versatile platform for the development of new theranostic agents. nih.gov Design considerations for future analogs focus on optimizing the three key components of the molecule: the PSMA-binding motif, the linker, and the chelator, to improve therapeutic efficacy and reduce toxicity. researchgate.netnih.gov

Modifications to the PSMA-binding motif aim to enhance the affinity and specificity of the ligand for PSMA, leading to higher tumor uptake and retention. acs.org

The choice of chelator is also a key design consideration. nih.gov Developing novel chelators that form more stable complexes with therapeutic radionuclides can minimize the release of the radiometal in vivo, thereby reducing off-target radiation exposure and associated toxicities. ascopost.com

The ultimate goal of these design modifications is to develop next-generation PSMA-targeted theranostic agents with an improved therapeutic index, meaning a higher radiation dose delivered to the tumor and a lower dose to healthy tissues. acs.orgacs.org This will hopefully translate into better treatment outcomes for patients with prostate cancer. researchgate.netnih.gov

Methodological Approaches in Flotufolastat F 18 Imaging Research

Optimization of PET Imaging Protocols in Preclinical Settings

The optimization of positron emission tomography (PET) imaging protocols in preclinical settings is a critical step in the development of any radiotracer, including Flotufolastat F-18. While specific preclinical optimization data for this compound is not extensively detailed in publicly available literature, general principles of preclinical PET protocol optimization can be applied. These typically involve the systematic evaluation of key parameters to achieve the best image quality and quantitative accuracy.

Key aspects of preclinical protocol optimization include determining the ideal uptake time post-injection, the optimal scan duration, and the necessity of interventions such as the administration of diuretics to reduce urinary tract activity that might obscure nearby lesions. For instance, studies with other PSMA-targeted agents have explored various uptake times to maximize the tumor-to-background ratio. nih.gov Preclinical studies often involve imaging at multiple time points post-injection to characterize the tracer's pharmacokinetic and pharmacodynamic profile.

Furthermore, preclinical research would typically investigate the impact of different reconstruction algorithms and corrections for physical factors like scatter and attenuation on image quality. These foundational studies in animal models are essential for establishing the robust clinical imaging protocols that are subsequently used in human trials. The low urinary bladder activity observed in clinical studies with this compound suggests that preclinical optimization may have focused on leveraging this characteristic to enhance imaging of the prostate and surrounding regions. targetedonc.com

Advanced Image Reconstruction and Processing Techniques

The quality of PET images is heavily dependent on the reconstruction algorithms used to convert the raw scanner data into a visual representation of tracer distribution. For this compound imaging, as with other PET radiotracers, the use of advanced image reconstruction and processing techniques is crucial for obtaining high-quality, quantitatively accurate images.

Modern PET scanners typically offer a choice between analytical reconstruction methods, such as filtered back-projection (FBP), and iterative reconstruction algorithms. nih.govresearchgate.net While FBP is computationally fast, it can be susceptible to noise and artifacts. researchgate.net Iterative reconstruction methods, such as ordered subset expectation maximization (OSEM), have become the standard in clinical practice. upenn.edu These algorithms more accurately model the physics of the PET acquisition process, resulting in images with improved signal-to-noise ratios and better contrast. msu.edu

Further advancements in image reconstruction include the incorporation of time-of-flight (TOF) information and point-spread function (PSF) modeling. nih.govupenn.edu TOF PET takes advantage of the small difference in arrival times of the two annihilation photons to better localize the emission event, leading to improved image quality. PSF modeling corrects for the inherent blurring in PET images, resulting in sharper images with better resolution. The application of these advanced reconstruction techniques to this compound imaging data can be expected to enhance the detection and delineation of small PSMA-positive lesions.

Post-reconstruction processing techniques, such as the use of different filters and noise reduction algorithms, can also be applied to further improve image quality and aid in interpretation. The choice of reconstruction parameters and processing techniques can have a significant impact on the quantitative values derived from the images, highlighting the need for standardization in clinical research and practice.

Quantitative Analysis of Tracer Uptake (e.g., Standardized Uptake Value Methodologies)

A key advantage of PET imaging is the ability to quantify the uptake of a radiotracer in tissues, which can provide valuable information for diagnosis, staging, and monitoring treatment response. The most common method for quantitative analysis of PET data is the use of the Standardized Uptake Value (SUV). The SUV is a semi-quantitative measure that normalizes the tracer concentration in a region of interest to the injected dose and the patient's body weight.

In clinical studies of this compound, quantitative analysis using SUV methodologies has been employed to characterize its biodistribution and uptake in both normal organs and cancerous lesions. nih.gove-century.us A post hoc analysis of the LIGHTHOUSE and SPOTLIGHT studies provided detailed information on the physiological uptake of this compound in various organs. nih.gov The highest uptake was observed in the kidneys, which is characteristic of a PSMA radiopharmaceutical that is predominantly cleared through the urinary system. nih.gove-century.us

The table below summarizes the mean and peak SUV values for this compound in key organs from a large patient cohort. nih.gov These normative data are crucial for distinguishing physiological uptake from pathological findings.

OrganMean SUVmean (SD)Mean SUVpeak (SD)
Kidney22.4 (5.5)37.8 (9.0)
Liver6.7 (1.7)8.2 (2.1)
Bladder10.6 (11.9)16.0 (18.5)
Median (Interquartile Range) reported for the bladder.

This table is interactive. You can sort and filter the data by clicking on the column headers.

Beyond SUVmean and SUVpeak, other quantitative parameters that can be derived from this compound PET images include metabolic tumor volume (MTV) and total lesion glycolysis (TLG), though the latter is more commonly associated with FDG-PET. For PSMA-PET, the equivalent would be total lesion PSMA expression, which can be calculated by multiplying the MTV by the mean SUV within the tumor. These advanced quantitative metrics are being explored for their prognostic and predictive value in patients undergoing PSMA-targeted therapies. nih.gov

Assessment of Inter- and Intra-Observer Variability in Image Interpretation Research

The reliability of a diagnostic imaging test is highly dependent on the consistency of its interpretation by different observers (inter-observer variability) and by the same observer at different times (intra-observer variability). For this compound, the reproducibility of PET/CT image interpretation has been rigorously assessed in multicenter phase 3 studies. snmjournals.orgnih.govsnmjournals.orgresearchgate.net

These studies involved masked evaluations by multiple independent readers to assess the level of agreement in identifying PSMA-positive lesions. snmjournals.orgnih.govresearchgate.net The results demonstrated a high degree of both inter- and intra-reader agreement for the interpretation of this compound PET/CT images in patients with both newly diagnosed and recurrent prostate cancer. nih.govsnmjournals.orgresearchgate.net

In patients with newly diagnosed prostate cancer, the pairwise inter-reader agreement was 95% or better. snmjournals.orgnih.govsnmjournals.orgresearchgate.net For patients with recurrent disease, the pairwise inter-reader agreement was 75% or better. snmjournals.orgnih.govsnmjournals.orgresearchgate.net Intra-reader agreement was also high, at 86% or better across both patient populations. nih.govsnmjournals.orgresearchgate.net Statistical measures such as Cohen's kappa and Fleiss' kappa were used to quantify the level of agreement beyond simple percentage agreement. snmjournals.orgnih.govresearchgate.net

The table below presents a summary of the inter-reader agreement rates for this compound image interpretation in different anatomical regions for patients with newly diagnosed and recurrent prostate cancer. snmjournals.orgsnmjournals.org

Patient PopulationAnatomical RegionInter-Reader Agreement (%)
Newly DiagnosedProstate≥95
Newly DiagnosedPelvic Lymph Nodes92-95
RecurrentPelvic Lymph Nodes≥87
RecurrentExtrapelvic Sites82-85

This table is interactive. You can sort and filter the data by clicking on the column headers.

These robust findings on the reproducibility of this compound image interpretation provide confidence in its reliability as a diagnostic tool in the clinical management of prostate cancer. nih.govsnmjournals.org The high level of agreement supports its use in both routine clinical practice and multicenter clinical trials where consistent image interpretation is paramount. appliedradiology.com

Emerging Research Avenues and Future Directions

Novel Applications of Flotufolastat F-18 in Oncology Research Beyond Prostate Cancer

While this compound is currently approved and primarily utilized for prostate cancer, research is beginning to investigate its potential in other malignancies that may express PSMA. PSMA is not exclusively found on prostate cancer cells; it is also expressed on the neovasculature of other solid tumors, albeit at lower levels patsnap.com. Early preclinical or exploratory studies may investigate this compound's uptake in other cancers such as renal cell carcinoma, glioblastoma, or certain types of breast and lung cancers where PSMA expression has been noted patsnap.com. This avenue of research aims to broaden the utility of PSMA-targeted PET imaging beyond its current scope, potentially identifying new diagnostic or therapeutic targets in diverse cancer types. However, significant research is required to validate these findings and establish clinical utility in these other oncological settings.

Development of Modified this compound Analogs with Enhanced Characteristics

The field of radiopharmaceutical development is dynamic, with continuous efforts to refine existing agents for improved performance. Research is underway to develop modified this compound analogs with enhanced characteristics. This includes exploring variations in the ligand structure to achieve:

Improved PSMA Affinity and Specificity: Analogs could be designed to bind PSMA with even higher affinity or greater specificity, potentially leading to clearer images and reduced background noise snmjournals.org.

Optimized Pharmacokinetics: Modifications could aim for faster clearance from non-target tissues (e.g., kidneys, liver) or improved tumor retention, enhancing the signal-to-noise ratio for better lesion detection drugbank.comsnmjournals.orgurotoday.com.

Alternative Radioisotopes: While this compound utilizes fluorine-18 (B77423), research might explore its conjugation with other radioisotopes suitable for PET or SPECT imaging, or even therapeutic radionuclides for theranostic applications. The radiohybrid (rh) technology behind this compound itself offers potential for labeling with different isotopes snmjournals.orgurotoday.comclinicaltrials.eu.

Reduced Urinary Excretion: Some PSMA-targeting agents can have significant urinary excretion, potentially obscuring lesions in the pelvic region. Analogs with even lower urinary activity could be beneficial for precise imaging in this area, particularly for recurrent disease after prostatectomy cancernetwork.comresearchgate.net.

These developments aim to create next-generation PSMA-targeted agents that offer superior diagnostic accuracy and potentially therapeutic benefits.

Synergistic Research with Other Advanced Imaging Modalities

The integration of this compound PET/CT with other advanced imaging modalities represents a significant area of ongoing and future research. This synergistic approach aims to combine the molecular information provided by PSMA PET with the detailed anatomical or functional data from other techniques:

PET/MRI: Combining this compound PET with Magnetic Resonance Imaging (MRI) offers high-resolution anatomical detail and functional information (e.g., diffusion-weighted imaging) that can complement PET findings. This hybrid approach can provide a more comprehensive view of tumor burden and its relationship to surrounding anatomy snmmi.orgdrugbank.com.

PET/CT: While this compound is often used with CT, further research may focus on optimizing the CT component for specific diagnostic questions, such as detailed assessment of bone metastases or soft tissue infiltration.

Radiomics and AI Integration: Advanced computational techniques, including radiomics and artificial intelligence (AI), are being explored to extract quantitative features from this compound PET/CT scans. These analyses could potentially predict treatment response, identify aggressive tumor subtypes, or improve the accuracy of image interpretation by reducing inter-reader variability radiologykey.comsnmjournals.org.

The goal of these combined approaches is to leverage the strengths of each modality to achieve more accurate diagnoses, precise staging, and better-informed treatment decisions.

Addressing Unexplored Biological Questions Related to PSMA-Targeted Agents

This compound, as a representative of the new class of radiohybrid PSMA ligands, also serves as a tool to address fundamental biological questions concerning PSMA biology and the behavior of PSMA-targeted agents. Research in this area may focus on:

PSMA Heterogeneity: Investigating the variability of PSMA expression within tumors and between different patients. Understanding this heterogeneity is crucial for optimizing patient selection for PSMA-targeted therapies urologytimes.comurologytimes.com.

Mechanisms of Uptake and Internalization: Further elucidating how this compound and similar ligands are internalized by PSMA-expressing cells, and how factors like tumor microenvironment or patient physiology might influence these processes patsnap.comsnmjournals.org.

Predictive Biomarkers: Identifying biomarkers that predict response to PSMA-targeted therapies, potentially using this compound imaging data itself. For instance, studies are exploring correlations between SUVmax values and treatment outcomes urologytimes.comurologytimes.com.

Theranostic Applications: While this compound is a diagnostic agent, its radiohybrid nature suggests potential for developing companion therapeutic agents. Research could explore how diagnostic imaging with this compound can inform the selection and dosing of radioligand therapies targeting PSMA urotoday.comurologytimes.com.

Impact of Prior Therapies: Investigating how prior treatments, such as androgen deprivation therapy (ADT), might influence PSMA expression and, consequently, the uptake of this compound posluma.com.

By addressing these biological questions, researchers aim to deepen our understanding of PSMA-driven processes and further refine the clinical application of PSMA-targeted imaging and therapeutics.

Q & A

Q. What clinical trial designs and endpoints were pivotal in establishing Flotufolastat F-18’s diagnostic efficacy for prostate cancer?

this compound’s FDA approval relied on two Phase III trials: LIGHTHOUSE (NCT04186819) and SPOTLIGHT (NCT04186845).

  • LIGHTHOUSE evaluated specificity for pelvic lymph node detection in pre-radical prostatectomy patients using histopathology as the truth standard. Key endpoints included sensitivity (83.3%) and specificity (89.8%) for nodal metastases .
  • SPOTLIGHT focused on biochemical recurrence, assessing detection rates at varying PSA levels (0.5–98.6 ng/mL). It reported an 83% overall detection rate, with 51% positivity at PSA <0.5 ng/mL .
  • Both trials used blinded central reads and standardized PET/CT protocols to minimize bias.

Q. How does this compound’s chemical structure differ from earlier PSMA-targeted agents, and what are the research implications?

this compound (18F-rhPSMA-7.3) incorporates a radiohybrid (rh) backbone, combining a PSMA-targeting motif with a fluorine-18 isotope. Unlike urea-based agents (e.g., piflufolastat F-18), its structure enables:

  • Enhanced pharmacokinetics : Faster clearance from blood, liver, and kidneys, reducing background noise .
  • High PSMA affinity : IC50 = 4.4 nM, comparable to Ga-68 PSMA-11 .
  • Longer half-life (109.7 minutes) : Facilitates centralized production and distribution . Researchers should consider these properties when designing comparative studies on tumor uptake kinetics or image quantification .

Advanced Research Questions

Q. What experimental frameworks are recommended to evaluate this compound’s impact on clinical decision-making in prostate cancer staging?

  • Retrospective cohort studies : Analyze real-world management changes post-PET imaging. For example, a 2025 Veterans Health Administration study tracked surgical plan revisions (e.g., extended lymph node dissection) in 45% of patients after this compound PET .
  • Prospective registries : Use endpoints like "change in therapeutic intent" (e.g., curative vs. palliative) and correlate with PET findings.
  • Cost-effectiveness models : Incorporate detection rates, false-positive rates, and downstream treatment costs using data from trials like SPOTLIGHT .

Q. How can researchers reconcile discrepancies in detection rates between clinical trials and real-world applications of this compound?

  • Variable analysis : Investigate differences in patient cohorts (e.g., PSA kinetics, prior therapies) and imaging protocols (e.g., scanner resolution, reader expertise). The SPOTLIGHT trial excluded patients with PSMA-negative histology, potentially inflating detection rates .
  • Multicenter validation studies : Standardize imaging acquisition and interpretation across sites to minimize heterogeneity.
  • Meta-analyses : Pool data from post-approval studies (e.g., NCCN guideline-adherent cohorts) to assess generalizability .

Q. What methodologies optimize this compound PET protocols for detecting oligometastatic disease in biochemical recurrence?

  • Dose-ranging studies : Test tracer doses (e.g., 296–5846 MBq) to balance tumor-to-background ratio and radiation exposure .
  • Dynamic PET imaging : Capture early-phase (e.g., 60-minute) vs. delayed-phase (e.g., 120-minute) scans to assess optimal imaging windows .
  • Quantitative metrics : Use SUVmax thresholds (e.g., >1.5× liver background) to distinguish benign from malignant lesions .

Methodological Considerations for Future Studies

  • Comparative effectiveness research : Design head-to-head trials against Ga-68 PSMA-11 or F-18 DCFPyL, focusing on detection rates in specific subgroups (e.g., low PSA levels) .
  • Biomarker integration : Correlate this compound uptake with genomic markers (e.g., PSMA expression by immunohistochemistry) to refine patient selection .
  • Reproducibility guidelines : Adhere to standardized reporting frameworks (e.g., PROMISE criteria) for PSMA-PET studies to ensure data comparability .

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